molecular formula C29H24F6N2O2 B13755692 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane

2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane

Cat. No.: B13755692
M. Wt: 546.5 g/mol
InChI Key: ZJKAAVFEXXJDQW-UHFFFAOYSA-N
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Description

2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane is a fluorinated diamine monomer known for its unique properties, including high thermal stability, excellent solubility in organic solvents, and low moisture absorption. This compound is widely used in the synthesis of advanced polyimides and other high-performance polymers, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane typically involves a nucleophilic substitution reaction. The process begins with the reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired diamine monomer .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The primary reaction used in its synthesis.

    Polymerization: Reacts with aromatic dianhydrides to form polyimides.

    Reduction: Catalytic reduction with hydrazine and Pd/C.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, 2-chloro-5-nitrobenzotrifluoride, 4,4’-sulfonyl diphenol.

    Polymerization: Aromatic dianhydrides, thermal imidization.

    Reduction: Hydrazine, palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane primarily involves its ability to form stable polyimides through polymerization with aromatic dianhydrides. The fluorinated groups enhance the thermal stability and solubility of the resulting polymers, making them suitable for high-performance applications. The molecular targets and pathways involved include the formation of strong covalent bonds between the diamine and dianhydride units, resulting in a highly cross-linked polymer network .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
  • 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
  • 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane

Uniqueness

2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane stands out due to its trifluoromethyl groups, which impart unique properties such as lower dielectric constant, better solubility, and enhanced thermal stability compared to its non-fluorinated counterparts. These characteristics make it particularly valuable in applications requiring high-performance materials .

Properties

Molecular Formula

C29H24F6N2O2

Molecular Weight

546.5 g/mol

IUPAC Name

4-[4-[2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]propan-2-yl]phenoxy]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C29H24F6N2O2/c1-27(2,17-3-9-21(10-4-17)38-25-13-7-19(36)15-23(25)28(30,31)32)18-5-11-22(12-6-18)39-26-14-8-20(37)16-24(26)29(33,34)35/h3-16H,36-37H2,1-2H3

InChI Key

ZJKAAVFEXXJDQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F

Origin of Product

United States

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